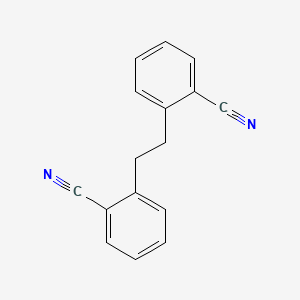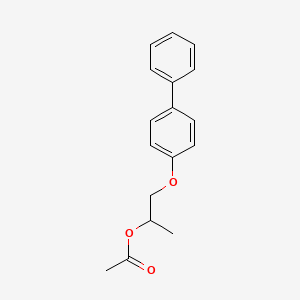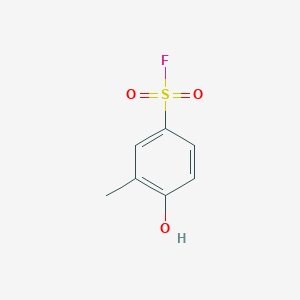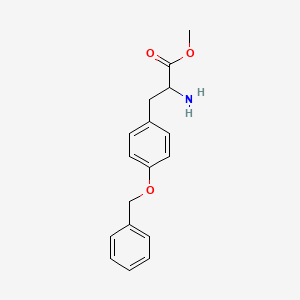
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone is a chemical compound that features a cyclopentene ring substituted with a methyl group and a morpholine moiety attached via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through the dehydration of cyclopentanol or by the catalytic hydrogenation of cyclopentadiene.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Moiety: The morpholine moiety is introduced through a nucleophilic substitution reaction where morpholine reacts with an appropriate electrophile, such as a halogenated precursor.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically achieved through a condensation reaction between the cyclopentene derivative and the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
(4-Methylcyclopenten-1-yl)-morpholin-4-ylmethanone is unique due to its combination of a cyclopentene ring, a morpholine moiety, and a methanone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
56133-71-2 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
(4-methylcyclopenten-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H17NO2/c1-9-2-3-10(8-9)11(13)12-4-6-14-7-5-12/h3,9H,2,4-8H2,1H3 |
InChIキー |
PKWNBHAJLLOULO-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



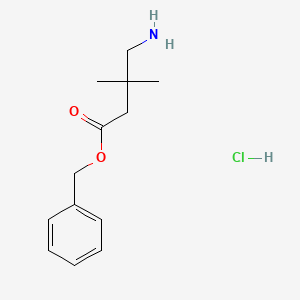
![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
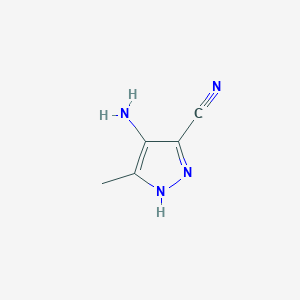
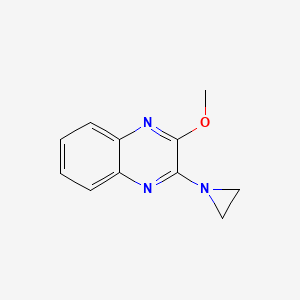
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)

![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)

